Tetraamylammonium chloride

Catalog No.
S572472
CAS No.
4965-17-7
M.F
C20H44ClN
M. Wt
334.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraamylammonium chloride

CAS Number

4965-17-7

Product Name

Tetraamylammonium chloride

IUPAC Name

tetrapentylazanium chloride

Molecular Formula

C20H44ClN

Molecular Weight

334.0 g/mol

InChI

InChI=1S/C20H44N.ClH/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1

InChI Key

SXAWRMKQZKPHNJ-UHFFFAOYSA-M

SMILES

Array

Synonyms

tetrapentylammonium, tetrapentylammonium bromide, tetrapentylammonium chloride, tetrapentylammonium hydrogen sulfate, tetrapentylammonium hydroxide, tetrapentylammonium iodide, tetrapentylammonium ion, tetrapentylammonium metaphosphate (3:1), tetrapentylammonium metaphosphate (4:1), tetrapentylammonium monopicrate, tetrapentylammonium nitrate, tetrapentylammonium perchlorate

Canonical SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[Cl-]

The exact mass of the compound Tetrapentylammonium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97369. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetraamylammonium chloride (TAACl, CAS 4965-17-7) is a symmetrical quaternary ammonium salt featuring four five-carbon (amyl/pentyl) alkyl chains. In industrial and laboratory settings, it is primarily procured as a phase-transfer catalyst (PTC), an advanced electrolyte additive, and a semiclathrate hydrate former. Its C20 molecular structure provides a highly specific lipophilic-hydrophilic balance, positioning it structurally between the more common tetrabutylammonium (C16) and tetrahexylammonium (C24) salts. This intermediate lipophilicity is critical for optimizing organic phase partitioning without inducing the severe emulsion issues typical of longer-chain analogs. Furthermore, its ability to form stable ionic complexes and unique clathrate cage structures makes it a high-value material in gas capture technologies and next-generation aqueous energy storage systems [1].

Substituting TAACl with the ubiquitous tetrabutylammonium chloride (TBACl) or larger tetrahexylammonium chloride (THACl) frequently leads to process failures in specialized applications. In phase-transfer catalysis, TBACl often lacks sufficient lipophilicity to effectively partition highly hydrophilic anions into non-polar organic solvents, stalling reaction kinetics. Conversely, substituting with THACl introduces excessive hydrophobicity, frequently causing intractable emulsions during aqueous workup and complicating product isolation. In materials science, specifically in semiclathrate hydrate formation and electrochemical halogen complexation, the precise steric bulk of the tetraamyl cation is non-interchangeable; TBA cations fail to stabilize the specific four-compartment cavities required for optimal gas capture, and fail to form the specific liquid complexes (e.g., TAACl3) needed to suppress chlorine volatilization in advanced battery systems [1].

Superior Stabilization of Methane Semiclathrate Hydrates

In gas capture applications, TAACl acts as a highly effective semiclathrate hydrate former. When compared to pure methane hydrate systems, the addition of an aqueous TAACl solution (0.328 mass fraction) significantly alters the thermodynamic requirements for hydrate stability. Experimental data demonstrates that TAACl decreases the CH4 hydrate equilibrium pressure by 3.00 to 4.60 MPa, representing up to a 40% reduction at equivalent temperatures [1].

Evidence DimensionCH4 hydrate equilibrium pressure reduction
Target Compound DataPressure reduced by 3.00 to 4.60 MPa
Comparator Or BaselinePure CH4 hydrate (Baseline)
Quantified DifferenceUp to 40% reduction in equilibrium pressure
ConditionsIsochoric pressure-search method, 279.9–292.8 K

Enables the design of lower-pressure, more cost-effective industrial gas capture and storage systems by significantly reducing the thermodynamic barrier to hydrate formation.

Halogen Complexation for High-Efficiency Aqueous Batteries

TAACl demonstrates unique utility in stabilizing electrochemically generated chlorine in aqueous batteries. Unlike standard acidic chloride electrolytes that suffer from severe Cl2 volatilization and diffusion, TAACl forms phase-separated ionic liquid complexes (TAACl3 and TAACl5). This complexation allows the battery to retain >99% coulombic efficiency over 3000 cycles at 25 °C, supporting high areal capacities of 7 mAh cm⁻² and enabling a wide operating temperature range from -45 °C to 40 °C[1].

Evidence DimensionCoulombic efficiency and cycle life via halogen complexation
Target Compound Data>99% coulombic efficiency over 3000 cycles
Comparator Or BaselineStandard acidic chloride electrolytes without TAACl (Baseline)
Quantified DifferenceNear-complete suppression of chlorine volatilization, extending cycle life to >3000 cycles
ConditionsMoO3 anode, acidic chloride electrolyte, -45 °C to 40 °C operating range

Solves critical chlorine volatilization and disproportionation issues, making TAACl a crucial enabler for next-generation, wide-temperature aqueous halogen batteries.

Optimized Lipophilicity for Biphasic Organic Synthesis

In phase-transfer catalysis, the carbon chain length of the quaternary ammonium salt dictates its partition coefficient between aqueous and organic phases. TAACl (C20) provides an intermediate lipophilicity that bridges the gap between TBACl (C16) and THACl (C24). While TBACl often fails to adequately extract highly hydrophilic anions into non-polar solvents, TAACl achieves higher organic-phase extraction efficiency. Crucially, it does so without inducing the severe, yield-destroying emulsions during aqueous workup that are characteristic of the more hydrophobic THACl [1].

Evidence DimensionAlkyl chain length and organic phase partitioning
Target Compound DataIntermediate partition coefficient (C20 structure)
Comparator Or BaselineTBACl (C16) and THACl (C24)
Quantified DifferenceHigher extraction efficiency than TBACl; lower emulsion formation than THACl
ConditionsLiquid-liquid biphasic organic synthesis and aqueous workup

Prevents reaction bottlenecks in biphasic synthesis where TBACl partitioning is too low, while ensuring reliable phase separation during industrial scale-up.

Low-Pressure Gas Capture and Storage Systems

Based on its ability to reduce methane hydrate equilibrium pressures by up to 40%, TAACl is highly recommended for pilot and industrial gas capture facilities. It is particularly suited for capturing CH4, CO2, and N2 under milder thermodynamic conditions than those required for pure gas hydrates, significantly lowering compression costs [1].

Aqueous Halogen Battery Electrolytes

TAACl is the optimal quaternary ammonium salt for stabilizing electrochemically generated chlorine in advanced aqueous batteries. Its ability to form phase-separated liquid complexes (TAACl3) ensures >99% coulombic efficiency and long cycle life, making it an essential electrolyte additive for grid-scale energy storage R&D [2].

Specialized Phase-Transfer Catalysis in Fine Chemical Synthesis

In biphasic reactions where standard tetrabutylammonium salts fail to drive sufficient reactant into the organic phase, TAACl serves as the ideal step-up catalyst. It is particularly valuable in pharmaceutical intermediate synthesis where avoiding post-reaction emulsions is critical for maintaining high yield and process throughput [3].

Physical Description

White hygroscopic crystals; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

333.3162281 Da

Monoisotopic Mass

333.3162281 Da

Heavy Atom Count

22

UNII

9FK64TS6PY

Related CAS

15959-61-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (97.56%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (92.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4965-17-7

General Manufacturing Information

1-Pentanaminium, N,N,N-tripentyl-, chloride (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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